molecular formula C9H10BrNO2 B12966306 2-Amino-2-(2-bromo-3-methylphenyl)acetic acid

2-Amino-2-(2-bromo-3-methylphenyl)acetic acid

Cat. No.: B12966306
M. Wt: 244.08 g/mol
InChI Key: SSQBNHDFFBAGGL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO2. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-3-methylphenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid followed by amination. One common method includes the following steps:

    Bromination: 3-methylphenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the ortho position relative to the methyl group.

    Amination: The brominated product is then reacted with ammonia or an amine under suitable conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-3-methylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

2-Amino-2-(2-bromo-3-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid
  • 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid
  • 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid

Uniqueness

2-Amino-2-(2-bromo-3-methylphenyl)acetic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can lead to different reactivity and interactions compared to its isomers, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-amino-2-(2-bromo-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

SSQBNHDFFBAGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)Br

Origin of Product

United States

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